tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate is a complex organic compound featuring a tert-butyl group, a methylene group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl alcohol with a suitable precursor under controlled conditions. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out in dichloromethane, and the product is obtained in good yields.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simpler compound with similar tert-butyl group but lacking the oxazepane ring.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles and has similar structural features.
Isopropyl alcohol: Similar in structure but with different physical and chemical properties.
Uniqueness
tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate is unique due to its combination of a tert-butyl group, a methylene group, and an oxazepane ring
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-methyl-6-methylidene-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-6-13(7-10(2)15-8-9)11(14)16-12(3,4)5/h10H,1,6-8H2,2-5H3/t10-/m0/s1 |
InChI Key |
VOKJPOOPJPTOAC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(CC(=C)CO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC(=C)CO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.